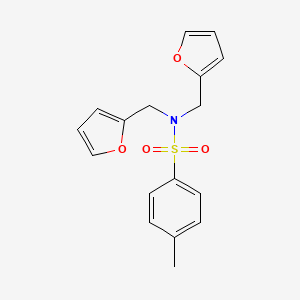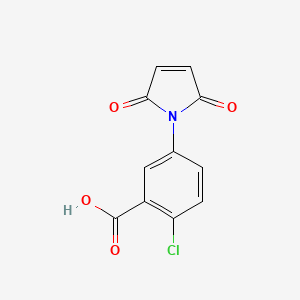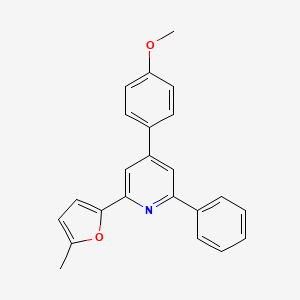
N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide, also known as DMHMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMHMIC belongs to the class of hydrazinecarboxamides, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用機序
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide is not fully understood. However, it is believed that N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide exerts its biological effects by modulating the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. In addition, N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide has been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and iNOS, which are involved in the inflammatory response.
Biochemical and physiological effects:
N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. In addition, N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide has been reported to modulate the activity of various neurotransmitter systems, enhance synaptic plasticity, and improve cognitive function.
実験室実験の利点と制限
One of the advantages of N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. In addition, N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide. First, more studies are needed to elucidate the exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide. Second, more studies are needed to determine the optimal dosage and administration route of N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide for various applications. Third, more studies are needed to investigate the potential side effects of N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide. Finally, more studies are needed to explore the potential applications of N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide is a promising chemical compound that exhibits diverse biological activities, including anti-inflammatory, antioxidant, and antitumor activities. N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. More research is needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide and to explore its potential applications in other fields.
合成法
N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide can be synthesized using various methods, including the reaction of 2,5-dimethoxyaniline with 2-methoxybenzoyl chloride in the presence of triethylamine, followed by the reaction with hydrazine hydrate and acetic anhydride. The yield of N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide has been reported to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
In pharmacology, N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide has been shown to modulate the activity of various neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems. This makes N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide a potential candidate for the treatment of various neuropsychiatric disorders, such as schizophrenia, depression, and anxiety.
In neuroscience, N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide has been shown to enhance synaptic plasticity, which is the ability of the brain to adapt to changes in the environment. This makes N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide a potential candidate for the treatment of various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[(2-methoxybenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-23-11-8-9-15(25-3)13(10-11)18-17(22)20-19-16(21)12-6-4-5-7-14(12)24-2/h4-10H,1-3H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKHNNCCRLJBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NNC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-[(2-methoxyphenyl)carbonyl]hydrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N~1~-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5860683.png)


![(2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5860705.png)
![N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5860714.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5860719.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5860720.png)
![4-chloro-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5860736.png)
![N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5860741.png)
![5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5860745.png)